molecular formula C9H17NO5 B13099817 (1R)-2-methoxycyclohexan-1-amine;oxalic acid

(1R)-2-methoxycyclohexan-1-amine;oxalic acid

Cat. No.: B13099817
M. Wt: 219.23 g/mol
InChI Key: YUPUYCMDYWYTBM-JVEOKNEYSA-N
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Description

(1R)-2-methoxycyclohexan-1-amine;oxalic acid is a compound that combines (1R)-2-methoxycyclohexan-1-amine with oxalic acid This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-methoxycyclohexan-1-amine typically involves the reduction of 2-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting (1R)-2-methoxycyclohexanol is then converted to (1R)-2-methoxycyclohexan-1-amine through an amination reaction using ammonia or an amine source under appropriate conditions.

Oxalic acid can be prepared industrially by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The combination of (1R)-2-methoxycyclohexan-1-amine with oxalic acid can be achieved by mixing equimolar amounts of the two compounds in a suitable solvent, followed by crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of (1R)-2-methoxycyclohexan-1-amine;oxalic acid would involve scaling up the synthetic routes mentioned above. This includes the large-scale reduction of 2-methoxycyclohexanone and subsequent amination to produce (1R)-2-methoxycyclohexan-1-amine. The oxalic acid component can be produced through the oxidation of carbohydrates on an industrial scale. The final combination of the two compounds would involve controlled mixing and crystallization processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-methoxycyclohexan-1-amine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The oxalic acid component can be reduced to form glycolic acid or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oximes, nitriles, and carboxylic acids.

    Reduction: Glycolic acid and other reduced derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound could be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of (1R)-2-methoxycyclohexan-1-amine;oxalic acid would depend on its specific application. In general, the amine component can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent modifications. The oxalic acid component can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological or chemical systems.

Comparison with Similar Compounds

(1R)-2-methoxycyclohexan-1-amine;oxalic acid can be compared with other similar compounds, such as:

    Cyclohexylamine: A simple amine with similar structural features but lacking the methoxy group and oxalic acid component.

    Methoxycyclohexane: A compound with a similar methoxy group but lacking the amine and oxalic acid components.

    Oxalic Acid Derivatives: Compounds such as dimethyl oxalate or diethyl oxalate, which contain the oxalic acid moiety but lack the cyclohexane structure.

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(1R)-2-methoxycyclohexan-1-amine;oxalic acid

InChI

InChI=1S/C7H15NO.C2H2O4/c1-9-7-5-3-2-4-6(7)8;3-1(4)2(5)6/h6-7H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t6-,7?;/m1./s1

InChI Key

YUPUYCMDYWYTBM-JVEOKNEYSA-N

Isomeric SMILES

COC1CCCC[C@H]1N.C(=O)(C(=O)O)O

Canonical SMILES

COC1CCCCC1N.C(=O)(C(=O)O)O

Origin of Product

United States

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